Rotundine
Overview
Description
Mechanism of Action
Tetrahydropalmatine (THP), also known as ROTUNDINUM or Rotundine, is a tetrahydroprotoberberine isoquinoline alkaloid . It has attracted considerable attention due to its diverse pharmacological activities .
Target of Action
The primary targets of THP are the Dopamine D1 and D2 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in various physiological functions, including motor control, reward, reinforcement, and the induction of euphoria.
Mode of Action
THP acts as an antagonist at the Dopamine D1 and D2 receptors . By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in the reward and pleasure centers of the brain.
Biochemical Pathways
THP may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
Pharmacokinetic studies have shown that THP is inadequately absorbed in the intestine and has rapid clearance and low bioavailability in vivo . Self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of thp and improve its bioavailability .
Result of Action
The molecular and cellular effects of THP’s action include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects . For instance, THP can improve cardiac function and alleviate myocardial injury in acute myocardial ischemia .
Action Environment
The action, efficacy, and stability of THP can be influenced by various environmental factors. For example, the absorption and bioavailability of THP can be affected by the presence of other compounds in the gastrointestinal tract
Biochemical Analysis
Biochemical Properties
Tetrahydropalmatine interacts with several enzymes, proteins, and other biomolecules. It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways . It has been reported to interact with a number of receptor types, including alpha-1 adrenergic receptors, at which it functions as an antagonist, and GABA-A receptors, through positive allosteric modulation .
Cellular Effects
Tetrahydropalmatine has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been demonstrated to possess analgesic effects and may be beneficial in the treatment of heart disease and liver damage .
Molecular Mechanism
Tetrahydropalmatine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The pharmacological profile of Tetrahydropalmatine includes antagonism of dopamine D1, and D2 receptors as well as actions at dopamine D3, alpha adrenergic and serotonin receptors .
Temporal Effects in Laboratory Settings
The effects of Tetrahydropalmatine change over time in laboratory settings. It has been shown that Tetrahydropalmatine was inadequately absorbed in the intestine and had rapid clearance and low bioavailability in vivo .
Dosage Effects in Animal Models
Tetrahydropalmatine demonstrates an analgesic effect in animal models of neuropathic and inflammatory pain . The effects of Tetrahydropalmatine vary with different dosages in animal models .
Metabolic Pathways
Tetrahydropalmatine is involved in several metabolic pathways. The metabolic pathways of Tetrahydropalmatine in three male healthy Chinese volunteers were studied and it was found that the biotransformation of Tetrahydropalmatine mainly includes monohydroxylation, demethylation, glucuronidation, and sulfonation of demethylated metabolites .
Transport and Distribution
Tetrahydropalmatine is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
Rotundine can be synthesized through various methods. The reaction is carried out at a temperature of 95°C, and the resulting solution is stirred for two hours .
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant sources such as Corydalis yanhusuo . The extracted compound is then purified and processed into various forms, including tablets and injections .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for oxidation and various bases for reduction . The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Rotundine has a wide range of scientific research applications:
Comparison with Similar Compounds
This compound is often compared with other isoquinoline alkaloids such as berberine and palmatine . Unlike these compounds, this compound has a unique ability to penetrate the blood-brain barrier and exert its effects on the central nervous system . This makes it particularly useful in treating conditions related to the brain and nervous system .
Similar Compounds
- Berberine
- Palmatine
- Corydaline
This compound stands out due to its potent effects on the central nervous system and its low toxicity .
Properties
IUPAC Name |
(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2506-20-9 (hydrochloride) | |
Record name | Tetrahydropalmatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701020650 | |
Record name | (-)-S-Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-14-7, 10097-84-4 | |
Record name | (-)-Tetrahydropalmatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Tetrahydropalmatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydropalmatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydropalmatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12093 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-S-Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tetrahydropalmatine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROPALMATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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